CRTh2 Receptor Binding Affinity
In a standardized recombinant human CRTh2 binding assay, CAS 646514‑73‑0 exhibited an IC50 of 35 nM [1]. This positions the compound as a moderately potent antagonist—approximately 8.8‑fold less potent than the optimized lead AZD1981 (IC50 = 4 nM) from the same chemical program [1][2], and approximately 3.2‑fold more potent than the dual‑acting clinical drug ramatroban (CRTh2 IC50 = 113 nM) [3]. The 5‑cyano analog therefore occupies a distinct potency niche within the CRTh2 antagonist landscape: it is substantially more potent at the CRTh2 receptor than ramatroban, yet less potent than the highly optimized AZD1981, making it a useful intermediate‑affinity probe for SAR studies where maximal receptor blockade is not desired [1].
| Evidence Dimension | CRTh2 receptor binding affinity (radioligand displacement assay, recombinant human receptor) |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | AZD1981 IC50 = 4 nM; Ramatroban IC50 = 113 nM |
| Quantified Difference | Target compound is 8.8-fold less potent than AZD1981 and 3.2-fold more potent than ramatroban at CRTh2 |
| Conditions | Recombinant human CRTh2 (DP2) receptor expressed in HEK cells; inhibition of PGD2-induced calcium flux (BindingDB Assay CHEMBL_787460 / CHEMBL1919379) |
Why This Matters
For researchers requiring a CRTh2 antagonist with defined intermediate potency—rather than the near-complete receptor saturation achieved by picomolar clinical candidates—CAS 646514‑73‑0 provides a quantitatively characterized tool with a 35 nM IC50 that has been validated in the same assay system as its more potent analogues.
- [1] Luker T, Bonnert R, Brough S, Cook AR, Dickinson MR, Dougall I, Logan C, Mohammed RT, Paine S, Sanganee HJ, Sargent C, Schmidt JA, Teague S, Thom S. Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists—discovery of AZD1981. Bioorg Med Chem Lett. 2011;21(21):6288–6292. doi:10.1016/j.bmcl.2011.08.124. View Source
- [2] BindingDB Entry: CHEMBL1919379 / BDBM50357120. IC50 = 4 nM for AZD1981 (CHEMBL1917419) at human CRTh2 receptor. Data from Luker et al., Bioorg Med Chem Lett 2011. View Source
- [3] Ramatroban CRTh2 IC50 = 113 nM. Source: TargetMol compound profile for Ramatroban (BAY u3405); confirmed by multiple independent sources including Sugimoto et al., Eur J Pharmacol 2005. View Source
